Cas no 82998-76-3 (4-Ethoxy-3-iodobenzoic acid)

4-Ethoxy-3-iodobenzoic acid is a halogenated benzoic acid derivative featuring an ethoxy substituent at the 4-position and an iodine atom at the 3-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both the electron-donating ethoxy group and the iodine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex aromatic frameworks. Its crystalline solid form and well-defined structure ensure consistent purity and handling. The compound’s stability under standard conditions makes it suitable for diverse synthetic applications.
4-Ethoxy-3-iodobenzoic acid structure
4-Ethoxy-3-iodobenzoic acid structure
Product Name:4-Ethoxy-3-iodobenzoic acid
CAS No:82998-76-3
MF:C9H9IO3
MW:292.070435285568
MDL:MFCD09271827
CID:870557
PubChem ID:44828893
Update Time:2025-08-03

4-Ethoxy-3-iodobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxy-3-iodobenzoic acid
    • 3-IODO-4-ETHOXYBENZOIC ACID
    • 82998-76-3
    • FT-0652298
    • A1-06232
    • SCHEMBL4948306
    • BB 0221128
    • AKOS015843671
    • DTXSID60660982
    • 4-ethoxy-3-iodobenzoicacid
    • A840482
    • DB-075891
    • MDL: MFCD09271827
    • Inchi: 1S/C9H9IO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: BRYFLXAZXGXWLS-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)O)C=CC=1OCC

Computed Properties

  • Exact Mass: 291.95964g/mol
  • Monoisotopic Mass: 291.95964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5Ų

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4-Ethoxy-3-iodobenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82998-76-3)4-Ethoxy-3-iodobenzoic acid
Order Number:A840482
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):325.0
Email:sales@amadischem.com

4-Ethoxy-3-iodobenzoic acid Related Literature

Additional information on 4-Ethoxy-3-iodobenzoic acid

4-Ethoxy-3-iodobenzoic Acid: A Comprehensive Overview

4-Ethoxy-3-iodobenzoic acid, identified by the CAS number 82998-76-3, is a significant compound in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethoxy group at the para position and an iodine atom at the meta position on a benzoic acid backbone. The presence of these substituents imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.

The synthesis of 4-Ethoxy-3-iodobenzoic acid involves a series of well-established organic reactions. Typically, the synthesis begins with the bromination of 4-ethoxybenzoic acid, followed by a substitution reaction with iodide ions to introduce the iodine atom at the meta position. This process ensures high purity and structural integrity, which are crucial for its use in research and development. Recent advancements in catalytic methods have further optimized the synthesis process, enhancing yield and reducing reaction time.

In terms of physical properties, 4-Ethoxy-3-iodobenzoic acid exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's stability under standard laboratory conditions has also been extensively studied, ensuring its reliability in long-term storage and use.

The biological activity of 4-Ethoxy-3-iodobenzoic acid has been a focal point of recent research. Studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions observed in cytokine production in vitro. Additionally, its role as a precursor in drug design has been explored, particularly in the development of novel antibiotics and anticancer agents. The iodine substituent at the meta position has been shown to enhance bioavailability and target specificity, making it a promising candidate for further therapeutic applications.

In the pharmaceutical industry, 4-Ethoxy-3-iodobenzoic acid is increasingly being utilized as an intermediate in the synthesis of complex molecules. Its ability to undergo various functional group transformations facilitates its integration into diverse drug discovery pipelines. For instance, recent studies have highlighted its utility in the construction of heterocyclic compounds, which are pivotal in modern drug design.

The environmental impact of 4-Ethoxy-3-iodobenzoic acid has also garnered attention. Research indicates that it degrades slowly under aerobic conditions but rapidly under anaerobic conditions, suggesting its potential for bioremediation applications. Furthermore, its low toxicity profile makes it a safer alternative to traditional chemicals used in industrial processes.

In conclusion, 4-Ethoxy-3-iodobenzoic acid, with its unique structure and versatile properties, continues to play a vital role in advancing chemical research and pharmaceutical development. As new insights into its synthesis, applications, and environmental behavior emerge, this compound is poised to contribute even more significantly to scientific progress.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82998-76-3)4-Ethoxy-3-iodobenzoic acid
A840482
Purity:99%
Quantity:1g
Price ($):325.0
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